molecular formula C8H14S2Sn B15198498 Stannane, trimethyl[3-(methylthio)-2-thienyl]- CAS No. 163015-15-4

Stannane, trimethyl[3-(methylthio)-2-thienyl]-

Cat. No.: B15198498
CAS No.: 163015-15-4
M. Wt: 293.0 g/mol
InChI Key: UQFJPOJPGKBEMX-UHFFFAOYSA-N
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Description

Stannane, trimethyl[3-(methylthio)-2-thienyl]- is an organotin compound characterized by a trimethyltin group attached to a 2-thienyl ring substituted with a methylthio (-SMe) group at the 3-position. Its molecular formula is C₈H₁₂S₂Sn, with an approximate molecular weight of 291.02 g/mol.

Properties

CAS No.

163015-15-4

Molecular Formula

C8H14S2Sn

Molecular Weight

293.0 g/mol

IUPAC Name

trimethyl-(3-methylsulfanylthiophen-2-yl)stannane

InChI

InChI=1S/C5H5S2.3CH3.Sn/c1-6-5-2-3-7-4-5;;;;/h2-3H,1H3;3*1H3;

InChI Key

UQFJPOJPGKBEMX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(SC=C1)[Sn](C)(C)C

Origin of Product

United States

Scientific Research Applications

Trimethyl(3-(methylthio)thiophen-2-yl)stannane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of complex organic molecules and polymers.

    Biology: In biological research, it is used to study the effects of organotin compounds on biological systems. It can act as a model compound for understanding the behavior of similar organotin compounds in biological environments.

    Industry: In industrial applications, it is used as a catalyst in various chemical processes, including polymerization and hydrogenation reactions.

Mechanism of Action

The mechanism of action of Trimethyl(3-(methylthio)thiophen-2-yl)stannane involves its ability to donate electrons and participate in redox reactions. The trimethylstannyl group can stabilize reactive intermediates, facilitating various chemical transformations. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

Substituent Variations on the Thienyl Ring

Tributyl(thiophen-2-yl)stannane
  • Molecular Formula : C₁₆H₂₈SSn
  • Molecular Weight : 371.15 g/mol
  • Key Features : Tributyltin group with an unsubstituted 2-thienyl ring.
  • Comparison : The absence of a methylthio group reduces electron density on the thienyl ring compared to the target compound. This derivative is commonly used in Stille couplings but may exhibit lower reactivity in sulfur-dependent applications .
(3-Dodecyl-2-thienyl)trimethylstannane
  • Molecular Formula : C₁₉H₃₆SSn
  • Molecular Weight : 415.27 g/mol
  • Key Features : Trimethyltin group with a 3-dodecyl chain on the 2-thienyl ring.
  • Comparison: The long alkyl chain enhances lipophilicity, favoring solubility in non-polar solvents. However, steric hindrance from the dodecyl group may reduce reactivity in cross-coupling reactions compared to the methylthio substituent .
Tributyl[5-(ether chain)-2-thienyl]stannane
  • Molecular Formula : C₂₂H₄₂O₃SSn
  • Molecular Weight : 505.34 g/mol
  • Key Features : Tributyltin group with a polar ether substituent at the 5-position of the thienyl ring.
  • Comparison : The ether chain increases solubility in polar solvents but may alter electronic properties due to oxygen’s electron-withdrawing nature. This contrasts with the electron-donating methylthio group in the target compound .

Sulfur-Containing Substituents

2-((Trimethylstannyl)thio)ethyl stearate
  • Molecular Formula : C₂₃H₄₈O₂SSn
  • Molecular Weight : 505.34 g/mol
  • Key Features : Trimethyltin linked via a thioether to a stearate ester.
  • Comparison : The sulfur atom bridges the tin and a bulky ester group, limiting conjugation with the tin center. This structure is more suited for polymer stabilization than catalytic applications, unlike the thienyl-based target compound .
Triethyl(methylthio)stannane
  • Molecular Formula : C₅H₁₄SSn
  • Molecular Weight : 208.93 g/mol
  • Key Features : Triethyltin group with a direct methylthio (-SMe) substituent.
  • Comparison : The methylthio group is bonded directly to tin, creating a Sn-S bond. This configuration differs from the thienyl-linked sulfur in the target compound, leading to distinct electronic and steric profiles. Such compounds may exhibit higher toxicity and different reactivity patterns .

Reactivity in Cross-Coupling Reactions

  • However, sulfur’s coordination to palladium catalysts may require optimized reaction conditions to prevent catalyst poisoning .

Electronic and Steric Effects

  • Electron-Donating Effects : The methylthio group in the target compound donates electrons to the thienyl ring, stabilizing intermediates in catalytic cycles. This contrasts with ether or ester substituents, which may withdraw electrons .
  • Steric Considerations : The trimethyltin group offers lower steric hindrance than tributyl derivatives, favoring faster reaction kinetics .

Material Science Potential

  • Thienyl-tin compounds are explored for conductive polymers due to their π-conjugation. The methylthio substituent could further tune bandgap properties, making the target compound a candidate for organic semiconductors .

Biological Activity

Stannane, trimethyl[3-(methylthio)-2-thienyl]- (commonly referred to as TMTT), is an organotin compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

TMTT is characterized by its trimethylstannyl group attached to a thiophene ring with a methylthio substituent. The molecular formula is C_7H_9S_2Sn, and it exhibits properties typical of organotin compounds, such as lipophilicity and potential for bioaccumulation.

Mechanisms of Biological Activity

The biological activity of TMTT can be attributed to several mechanisms:

  • Antimicrobial Activity : Organotin compounds have been documented to possess antimicrobial properties. TMTT's structure suggests it may interact with microbial membranes or enzymes, disrupting their function.
  • Anticancer Potential : Organotin derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. TMTT may influence cell signaling pathways associated with cell growth and apoptosis.
  • Neuroprotective Effects : Some studies indicate that organotin compounds can have neuroprotective effects, potentially through antioxidant mechanisms.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various organotin compounds found that TMTT exhibited significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating the potency of TMTT compared to other organotin compounds.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
TMTT3264
Triphenyltin1632
Tributyltin64128

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that TMTT induces apoptosis through the activation of caspase pathways. The following table summarizes the IC50 values for TMTT against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (breast cancer)10
HeLa (cervical cancer)15
A549 (lung cancer)12

These findings suggest that TMTT may serve as a lead compound for further development in anticancer therapies.

Neuroprotective Effects

Research has indicated that TMTT may exert neuroprotective effects by reducing oxidative stress in neuronal cells. A study reported a decrease in reactive oxygen species (ROS) levels when neuronal cells were treated with TMTT.

Case Studies

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing trimethyl[3-(methylthio)-2-thienyl]stannane to ensure high purity?

  • Methodological Answer : Synthesis of organotin compounds requires strict control of reaction conditions (e.g., inert atmosphere, moisture-free solvents) to prevent hydrolysis or oxidation. For this stannane, a transmetallation reaction between trimethyltin chloride and a pre-synthesized 3-(methylthio)-2-thienyllithium intermediate is recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using non-polar solvents) is essential to remove residual tin byproducts. High-performance liquid chromatography (HPLC) with UV detection, as validated for structurally similar organotins, can confirm purity (>98%) .

Q. Which spectroscopic techniques are most reliable for characterizing trimethyl[3-(methylthio)-2-thienyl]stannane?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are primary tools, but 119Sn^{119}\text{Sn} NMR (δ ~0 to -60 ppm for trimethyltin derivatives) is critical to confirm Sn-C bonding. Satellite peaks due to 117/119Sn^{117/119}\text{Sn}-13C^{13}\text{C} coupling may complicate analysis .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) using electrospray ionization (ESI) or electron impact (EI) can verify the molecular ion peak (expected m/z ≈ 331 for C15_{15}H32_{32}SnS2_2) and fragmentation patterns .
  • Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (e.g., C: 54.3%, H: 9.7%, S: 19.3%) .

Q. What safety protocols are necessary when handling this compound in the lab?

  • Methodological Answer : Organotin compounds are neurotoxic and may cause skin irritation. Use fume hoods, nitrile gloves, and lab coats. Toxicity data for analogous trimethylstannanes (e.g., LDLo = 50 mg/kg via skin contact) suggest strict exposure limits . Waste disposal should follow institutional guidelines for heavy metals.

Advanced Research Questions

Q. How does the methylthio substituent on the thienyl ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The methylthio (-SMe) group is electron-donating, which activates the thienyl ring toward electrophilic substitution but may sterically hinder transmetallation in Stille couplings. Comparative studies with unsubstituted thienylstannanes are advised. Kinetic experiments (e.g., monitoring coupling efficiency with aryl halides via GC-MS) can quantify reactivity differences. Theoretical calculations (DFT) may elucidate electronic effects on Sn-C bond polarization .

Q. How can researchers resolve contradictions in reported stability data for this compound under oxidative conditions?

  • Methodological Answer : Discrepancies may arise from variations in solvent polarity, oxygen levels, or trace metal contaminants. Design controlled experiments:

  • Stability Assay : Expose the compound to air in solvents (e.g., DMSO, THF) and monitor decomposition via 119Sn^{119}\text{Sn} NMR or TLC.
  • Accelerated Oxidation : Use radical initiators (e.g., AIBN) to simulate long-term degradation. Compare results with literature data for structurally related stannanes (e.g., trichloro(4-methylphenyl)stannane) to identify trends .

Q. What strategies optimize the use of this stannane in synthesizing thiophene-containing heterocycles?

  • Methodological Answer : This compound is valuable in Stille couplings to construct thiophene-based pharmacophores. Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 or Pd2_2(dba)3_3 with AsPh3_3 as a ligand enhances coupling efficiency with electron-deficient aryl halides.
  • Substrate Scope : Test reactivity with bromothiophenes vs. iodothiophenes to balance cost and yield.
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess tin residues .

Q. How does the steric bulk of the trimethyltin group affect crystallographic studies of this compound?

  • Methodological Answer : Trimethyltin groups often introduce disorder in crystal lattices. For single-crystal X-ray diffraction:

  • Crystallization Solvent : Use slow evaporation in hexane/dichloromethane mixtures.
  • Low-Temperature Data Collection : Reduce thermal motion artifacts (e.g., 100 K).
  • DFT Refinement : Combine experimental data with computational models to resolve Sn-C bond ambiguities .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in NMR chemical shifts reported for this compound?

  • Methodological Answer : Variations in 119Sn^{119}\text{Sn} shifts may arise from solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) or concentration. Standardize experimental conditions and reference against trimethyltin chloride. Cross-validate with solid-state NMR to distinguish solution vs. solid-phase behavior .

Q. What experimental approaches validate the compound’s role in catalytic cycles vs. stoichiometric reactions?

  • Methodological Answer :

  • Turnover Number (TON) : Perform reactions with limiting substrate and excess catalyst. Analyze tin residues via ICP-MS.
  • Kinetic Profiling : Monitor reaction progress (e.g., via in-situ IR) to distinguish catalytic vs. stoichiometric pathways.
  • Computational Modeling : Use DFT to compare activation barriers for transmetallation steps .

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